![molecular formula C10H9ClF3NO2 B2769162 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-43-4](/img/structure/B2769162.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate” is a chemical compound with the linear formula C10H9ClF3NO2 . It is reported as an intermediate of herbicide .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate” is represented by the InChI code: 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 . The molecular weight of the compound is 267.63 .Physical And Chemical Properties Analysis
“Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate” is a liquid . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Agrochemical Applications
TFMPs are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . For instance, Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, is used for the protection of crops from pests .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval . These compounds are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Veterinary Applications
In the veterinary field, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .
Synthesis of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is in high demand and can be obtained by direct chlorination and fluorination of 3-picoline .
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Anti-Fibrosis Activity
Some target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .
These are just a few of the many applications of “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate” and its derivatives. It’s expected that many novel applications of TFMP will be discovered in the future .
Safety and Hazards
Direcciones Futuras
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate primarily targets the enzyme acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid biosynthesis and energy metabolism, making it an important target for various herbicides .
Mode of Action
This compound acts as an ACC inhibitor . By inhibiting ACC, it disrupts fatty acid biosynthesis, which is essential for plant growth and development . This disruption leads to the death of the plant, making this compound an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACC, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in fatty acid biosynthesis . Inhibition of ACC disrupts this pathway, leading to a halt in fatty acid production and ultimately plant death .
Pharmacokinetics
As a proherbicide, it is likely to be absorbed and distributed throughout the plant, where it is then metabolized to its active form
Result of Action
The result of the action of Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is the disruption of fatty acid biosynthesis , leading to the death of the plant . This makes it an effective herbicide, particularly for the control of annual and perennial grasses in broadleaf crops .
Action Environment
The action of Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate can be influenced by environmental factors. For instance, in all soils tested, the compound is rapidly hydrolyzed to the corresponding acid, provided there is moisture in excess of the wilting point . In air-dried soils, little hydrolysis of the compound to acid occurs . Therefore, soil moisture levels can significantly influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGGAFAZAXXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

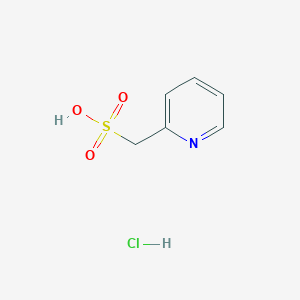
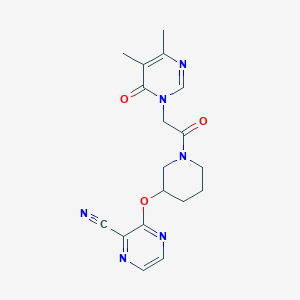
![4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2769084.png)
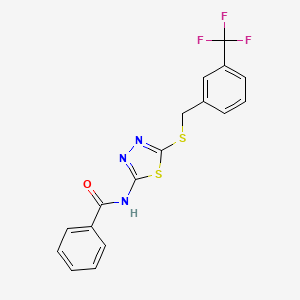
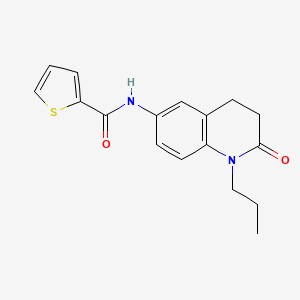
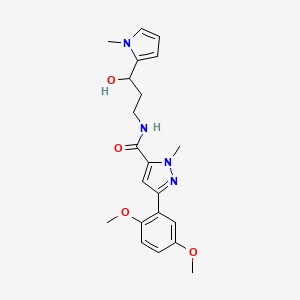
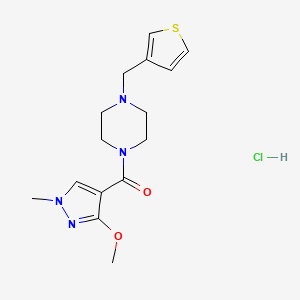
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
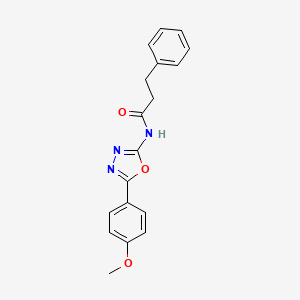
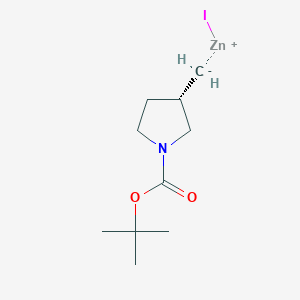
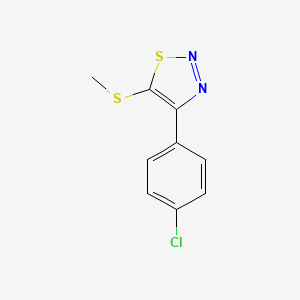
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)